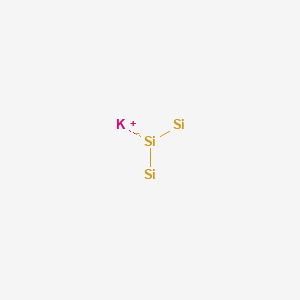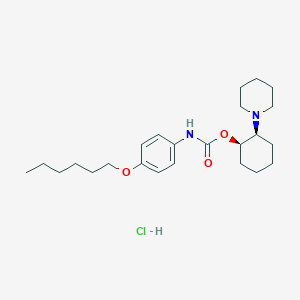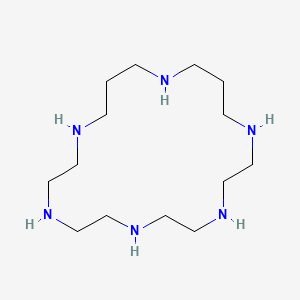
1,4,7,10,13,17-Hexaazacycloicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,17-Hexaazacycloicosane is a macrocyclic compound that belongs to the class of hexaazamacrocycles. These compounds are characterized by their large ring structures containing multiple nitrogen atoms. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,4,7,10,13,17-Hexaazacycloicosane typically involves the Richman–Atkins cyclization method. This method uses caesium carbonate to construct the macrocycle from 3-benzoyl-N1, N5-ditosyl-3-azapentane-1,5-diamine and the appropriate fully N-tosylated Nα, Nω-bis(2-mesyloxyethyl) tri- or tetra-amine . The benzoyl group is selectively removed with potassium tert-butoxide, and the exposed nitrogen atom is reacted with N-tosylaziridine. The tosyl protections are then removed with hydrogen bromide in acetic acid, and the product is converted to a free base with the aid of a strong anion exchange resin (OH− form) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of macrocyclic synthesis and purification are generally applied. These methods often involve large-scale cyclization reactions followed by purification steps such as recrystallization and chromatography to obtain the desired macrocyclic compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13,17-Hexaazacycloicosane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Metal Complexes: Stable metal-ligand complexes.
Substituted Derivatives: Various substituted macrocyclic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4,7,10,13,17-Hexaazacycloicosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential to bind and transport metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in catalysis and as a phase-transfer catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13,17-Hexaazacycloicosane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another hexaazamacrocycle with a slightly smaller ring size.
1,4,7,10,13,16,19-Heptaazacyclohenicosane: A heptaazamacrocycle with an additional nitrogen atom in the ring.
18-Crown-6: A crown ether with oxygen atoms instead of nitrogen, used for complexing cations
Uniqueness
1,4,7,10,13,17-Hexaazacycloicosane is unique due to its specific ring size and the presence of six nitrogen atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable complexes and useful in a variety of applications where metal ion coordination is essential.
Propiedades
Número CAS |
51271-97-7 |
|---|---|
Fórmula molecular |
C14H34N6 |
Peso molecular |
286.46 g/mol |
Nombre IUPAC |
1,4,7,10,13,17-hexazacycloicosane |
InChI |
InChI=1S/C14H34N6/c1-3-15-4-2-6-17-8-10-19-12-14-20-13-11-18-9-7-16-5-1/h15-20H,1-14H2 |
Clave InChI |
KJLFPOVPZRDZAP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCCNCCNCCNCCNCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


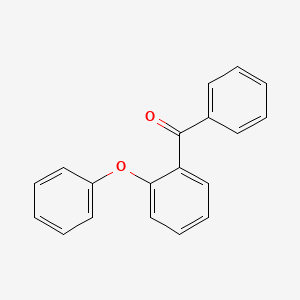

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
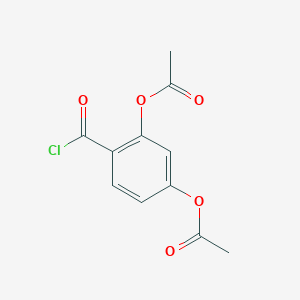
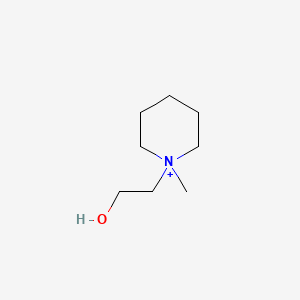
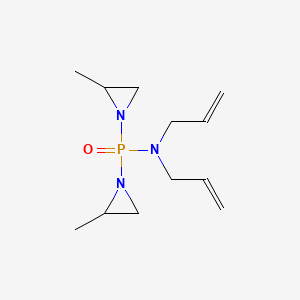
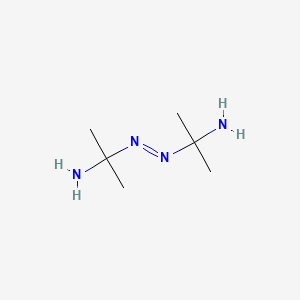

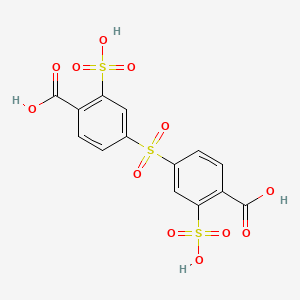

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
